N3-PEG8-Phe-Lys-PABC-Gefitinib

Catalog No.
S12385170
CAS No.
M.F
C60H81ClFN11O15
M. Wt
1250.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3-PEG8-Phe-Lys-PABC-Gefitinib

Product Name

N3-PEG8-Phe-Lys-PABC-Gefitinib

IUPAC Name

[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate

Molecular Formula

C60H81ClFN11O15

Molecular Weight

1250.8 g/mol

InChI

InChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1

InChI Key

TUHINEFUIDIDGU-XXWZEBKPSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

N3-PEG8-Phe-Lys-PABC-Gefitinib is a sophisticated compound designed as an antibody-drug conjugate (ADC). This compound combines a polyethylene glycol (PEG) linker with the anticancer agent Gefitinib, which is known for its efficacy against epidermal growth factor receptor (EGFR)-positive tumors. The structure includes a phenylalanine and lysine residue, enhancing solubility and stability, while the PABC (p-aminobenzylcarbamate) linker facilitates the release of the drug within target cells. The molecular formula of N3-PEG8-Phe-Lys-PABC-Gefitinib is C60H81ClFN11O15, and it has a molecular weight of approximately 1250.80 g/mol .

  • Click Chemistry: The compound is synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for efficient conjugation of the PEG linker to the drug .
  • Amide Bond Formation: The reaction between the carboxylic acid group on the phenylalanine and the amine group on lysine forms a stable amide bond, crucial for maintaining the integrity of the ADC .
  • Cleavage Mechanism: In biological environments, the PABC linker can undergo hydrolysis, releasing Gefitinib in a controlled manner once internalized by target cells .

N3-PEG8-Phe-Lys-PABC-Gefitinib exhibits potent antitumor activity due to the action of Gefitinib, which inhibits EGFR signaling pathways critical for cancer cell proliferation and survival. The ADC format enhances selective delivery to tumor cells while minimizing systemic toxicity, making it a promising therapeutic option in oncology . Studies have shown that this compound can significantly reduce tumor growth in models of EGFR-positive cancers.

The synthesis of N3-PEG8-Phe-Lys-PABC-Gefitinib typically follows these steps:

  • Preparation of PEG Linker: Synthesize or obtain an azide-functionalized polyethylene glycol.
  • Conjugation: Utilize click chemistry to attach the PEG linker to the Gefitinib molecule.
  • Formation of PABC Linker: Attach p-aminobenzylcarbamate to facilitate drug release.
  • Purification: Employ chromatographic techniques to purify the final product, ensuring high purity and yield .

N3-PEG8-Phe-Lys-PABC-Gefitinib is primarily used in targeted cancer therapies as part of ADC formulations. Its applications include:

  • Cancer Treatment: Specifically targeting EGFR-positive tumors, enhancing therapeutic efficacy while reducing off-target effects.
  • Research Tool: Used in preclinical studies to evaluate ADC performance and optimize drug delivery mechanisms .

Several compounds exhibit similarities to N3-PEG8-Phe-Lys-PABC-Gefitinib, primarily in their design as antibody-drug conjugates targeting specific receptors. Here are notable examples:

Compound NameKey FeaturesUnique Aspects
Trastuzumab EmtansineTargets HER2; utilizes maytansine as a cytotoxic agentFocused on HER2-positive cancers
Brentuximab VedotinTargets CD30; employs monomethyl auristatin EEffective in hematological malignancies
Inotuzumab OzogamicinTargets CD22; uses calicheamicin for cytotoxicityPrimarily used in acute lymphoblastic leukemia

N3-PEG8-Phe-Lys-PABC-Gefitinib stands out due to its specific targeting of EGFR-positive tumors, leveraging both PEGylation for enhanced pharmacokinetics and a unique PABC linker for controlled drug release, making it a promising candidate in targeted cancer therapy .

XLogP3

5.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

6

Exact Mass

1249.5586168 g/mol

Monoisotopic Mass

1249.5586168 g/mol

Heavy Atom Count

88

Dates

Modify: 2024-08-09

Explore Compound Types